molecular formula C26H27N3O2 B13149187 1-Amino-4-{4-[butyl(ethyl)amino]anilino}anthracene-9,10-dione CAS No. 89133-54-0

1-Amino-4-{4-[butyl(ethyl)amino]anilino}anthracene-9,10-dione

Katalognummer: B13149187
CAS-Nummer: 89133-54-0
Molekulargewicht: 413.5 g/mol
InChI-Schlüssel: FCSNGCSFFJFPBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-4-((4-(butyl(ethyl)amino)phenyl)amino)anthracene-9,10-dione is a complex organic compound with a unique structure that includes an anthracene-9,10-dione core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-((4-(butyl(ethyl)amino)phenyl)amino)anthracene-9,10-dione typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as gas-phase oxidation and liquid-phase oxidation are employed, with catalysts like vanadium pentoxide (V2O5) to facilitate the reactions .

Analyse Chemischer Reaktionen

Types of Reactions

1-Amino-4-((4-(butyl(ethyl)amino)phenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction pathway and products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield quinone derivatives, while reduction reactions produce hydroquinone derivatives .

Wissenschaftliche Forschungsanwendungen

1-Amino-4-((4-(butyl(ethyl)amino)phenyl)amino)anthracene-9,10-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Amino-4-((4-(butyl(ethyl)amino)phenyl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to various biological effects. For example, its antioxidant properties may involve scavenging free radicals and reactive oxygen species, thereby protecting cells from oxidative damage .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Amino-4-((4-(butyl(ethyl)amino)phenyl)amino)anthracene-9,10-dione is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of an anthracene-9,10-dione core with amino groups makes it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

89133-54-0

Molekularformel

C26H27N3O2

Molekulargewicht

413.5 g/mol

IUPAC-Name

1-amino-4-[4-[butyl(ethyl)amino]anilino]anthracene-9,10-dione

InChI

InChI=1S/C26H27N3O2/c1-3-5-16-29(4-2)18-12-10-17(11-13-18)28-22-15-14-21(27)23-24(22)26(31)20-9-7-6-8-19(20)25(23)30/h6-15,28H,3-5,16,27H2,1-2H3

InChI-Schlüssel

FCSNGCSFFJFPBJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CC)C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.